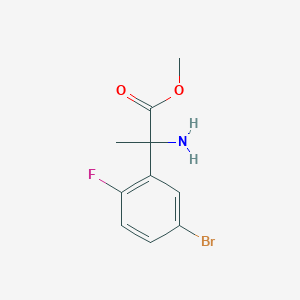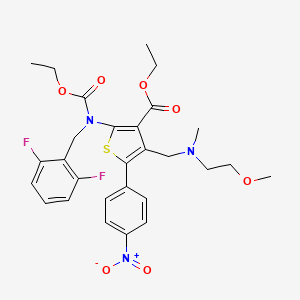
MFCD31811622
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31811622 is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811622 typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as the 2,6-difluorobenzyl, ethoxycarbonyl, and nitrophenyl groups are introduced through substitution reactions.
Final assembly: The compound is assembled through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Controlled reaction environments: (temperature, pressure, solvent choice).
Purification techniques: such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD31811622 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD31811622 involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Benzyl derivatives: Compounds with benzyl groups and varying functional groups.
Nitrophenyl derivatives: Compounds with nitrophenyl groups and different core structures.
Properties
Molecular Formula |
C28H31F2N3O7S |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H31F2N3O7S/c1-5-39-27(34)24-21(16-31(3)14-15-38-4)25(18-10-12-19(13-11-18)33(36)37)41-26(24)32(28(35)40-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17H2,1-4H3 |
InChI Key |
RFIQZOLYYMFKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


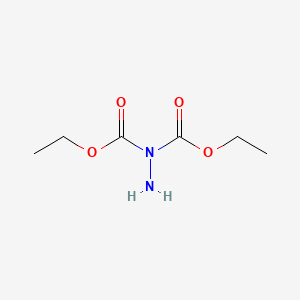
![6-Dodecylthieno[2,3-C]pyridin-6-ium bromide](/img/structure/B8531339.png)
![3',5'-Dimethoxy-3,6-dihydro[1,1'-biphenyl]-2(1H)-one](/img/structure/B8531346.png)

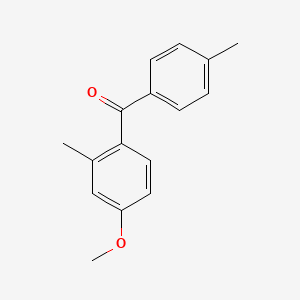
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B8531357.png)
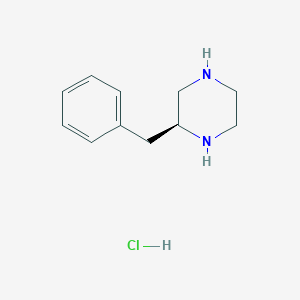
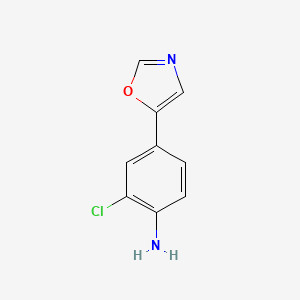

![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)

methanone](/img/structure/B8531399.png)
